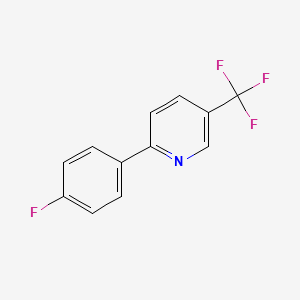

2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a fluorophenyl group and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often employs reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid esters under radical conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is utilized in the production of advanced materials, including polymers and coatings with enhanced properties.

Wirkmechanismus

The mechanism by which 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where the compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

2-(4-Fluorophenyl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

5-(Trifluoromethyl)pyridine: Lacks the fluorophenyl group, affecting its reactivity and applications.

2-(4-Chlorophenyl)-5-(trifluoromethyl)pyridine: Substitution of the fluorine atom with chlorine alters the compound’s electronic properties and reactivity.

Uniqueness: 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine is unique due to the presence of both the fluorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various scientific and industrial applications.

Biologische Aktivität

2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. The trifluoromethyl group is known for enhancing the pharmacokinetic and pharmacodynamic profiles of compounds, making them more potent and selective in biological applications.

Chemical Structure and Properties

The compound's structure features a pyridine ring substituted with a 4-fluorophenyl group and a trifluoromethyl group at the 5-position. This configuration is significant as it influences the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H8F4N |

| Molecular Weight | 261.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been studied for its potential as a fluorinated probe for imaging and diagnostic applications, leveraging its unique fluorine atoms for enhanced visibility in imaging techniques.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups, including this pyridine derivative, exhibit significant antimicrobial properties. A study highlighted the effectiveness of trifluoromethyl pyridine derivatives against Mycobacterium tuberculosis , showcasing their potential as anti-tubercular agents . The compound's structure allows it to penetrate bacterial membranes effectively, leading to rapid bactericidal activity.

Cytotoxicity Studies

Cytotoxicity assays have shown that while some trifluoromethyl-substituted compounds exhibit low selectivity, leading to toxicity against eukaryotic cells, others demonstrate promising profiles with high selectivity for bacterial targets . For instance, certain derivatives have shown an IC50 greater than 100 μM against HepG2 liver cancer cells, indicating a favorable safety margin for therapeutic applications .

Case Studies

-

Fluorinated Probes for Imaging :

- A study utilized this compound as a fluorinated probe in imaging studies, demonstrating its ability to enhance contrast in fluorine-19 magnetic resonance imaging (MRI).

- Anti-Tubercular Activity :

- Insecticidal Properties :

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and nature of substituents on the pyridine ring significantly influence biological activity. The presence of the trifluoromethyl group at the 5-position enhances potency by improving lipophilicity and membrane permeability, while the para-fluoro substitution on the phenyl ring contributes to increased binding affinity towards biological targets .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4N/c13-10-4-1-8(2-5-10)11-6-3-9(7-17-11)12(14,15)16/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGYLQTZGJGKPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573474 |

Source

|

| Record name | 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370878-58-3 |

Source

|

| Record name | 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.